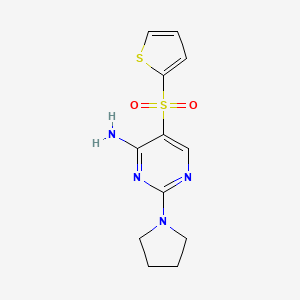

![molecular formula C20H19ClN2O2 B6515616 ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate CAS No. 950266-43-0](/img/structure/B6515616.png)

ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative. Quinoline is a well-known nitrogenous tertiary base containing a hetero nucleus with a chemical formula of C9H7N . Quinoline derivatives have been widely studied in drug molecules due to their good biological activity .

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including this compound, can be determined using various techniques. For instance, the title compound can be characterized by spectroscopic techniques, and its single crystal can be confirmed using X-ray diffraction (XRD) . The optimized molecular crystal structures can be determined on the basis of density functional theory (DFT) calculations .Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For instance, heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be analyzed using various techniques. For instance, the molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses of the title compound can be performed using computational methods .作用機序

The mechanism of action of quinoline derivatives is often related to their molecular structure. The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of ester group, sulfonyl group and ketone . This region is more likely to provide electrons, and there may be a nucleophilic attack site .

将来の方向性

The future directions in the study of quinoline derivatives include the development of more efficient and environmentally friendly synthesis methods . Additionally, the exploration of new derivatives of quinoline for their potential biological activities and pharmacological properties is an important area of research .

特性

IUPAC Name |

ethyl 6-chloro-4-(3-ethylanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O2/c1-3-13-6-5-7-15(10-13)22-18-12-19(20(24)25-4-2)23-17-9-8-14(21)11-16(17)18/h5-12H,3-4H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPHDYDSXGUGSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6515536.png)

![3-(3-methylphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515550.png)

![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B6515570.png)

![3-[3-methoxy-4-(propan-2-yloxy)phenyl]-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515572.png)

![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6515575.png)

![3-(3,5-dimethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515577.png)

![3-[4-(benzyloxy)phenyl]-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515585.png)

![3-(4-ethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515587.png)

![N-(5-chloro-2-methylphenyl)-2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515592.png)

![ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B6515609.png)

![ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515610.png)

![ethyl 4-[(4-bromo-3-methylphenyl)amino]-6-chloroquinoline-2-carboxylate](/img/structure/B6515611.png)